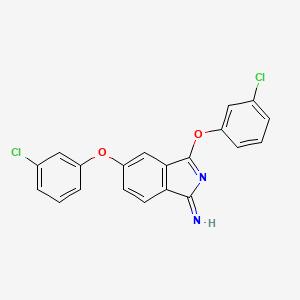
3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is a synthetic organic compound with the molecular formula C20H12Cl2N2O2 This compound is characterized by the presence of two 3-chlorophenoxy groups attached to an isoindol-1-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine typically involves the reaction of 3-chlorophenol with phthalic anhydride to form 3,5-bis(3-chlorophenoxy)phthalic acid. This intermediate is then subjected to cyclization and imination reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoindol-1-imine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorophenoxy)-1H-isoindol-1-imine
- 3,5-Bis(2-chlorophenoxy)-1H-isoindol-1-imine
- 3,5-Bis(3-bromophenoxy)-1H-isoindol-1-imine
Uniqueness
3,5-Bis(3-chlorophenoxy)-1H-isoindol-1-imine is unique due to the specific positioning of the chlorophenoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research applications.
Properties
CAS No. |
682355-33-5 |
|---|---|
Molecular Formula |
C20H12Cl2N2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3,5-bis(3-chlorophenoxy)isoindol-1-imine |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-3-1-5-14(9-12)25-16-7-8-17-18(11-16)20(24-19(17)23)26-15-6-2-4-13(22)10-15/h1-11,23H |
InChI Key |
BMVYUCVMTYRMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC3=C(C=C2)C(=N)N=C3OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



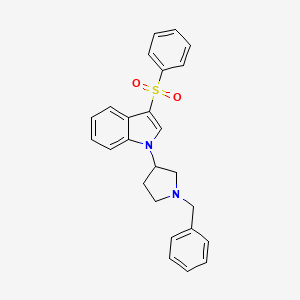
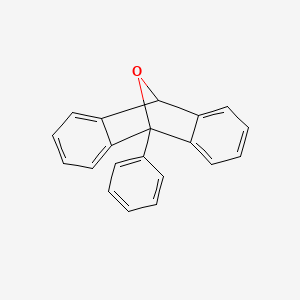
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
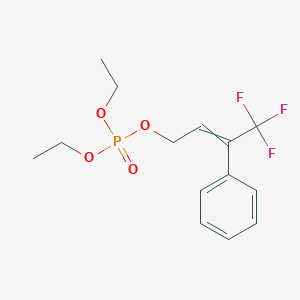

![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
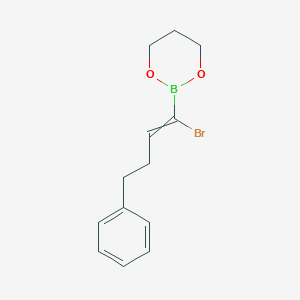

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
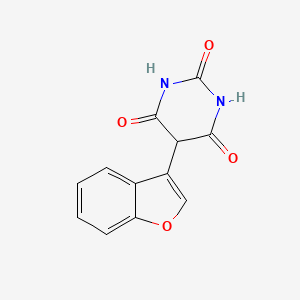
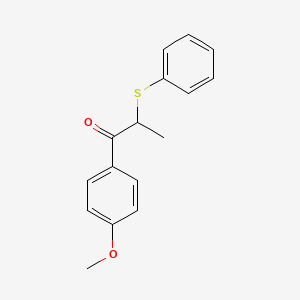
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
